Cas no 5852-79-9 (8-hydroxy-5-Quinolinecarbonitrile)
8-hydroxy-5-Quinolinecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 8-hydroxy-5-Quinolinecarbonitrile
- 5-Quinolinecarbonitrile, 8-hydroxy-
- 8-hydroxyquinoline-5-carbonitrile
- AT28806
- 5-Cyano-8-hydroxychinolin
- A936030
- SCHEMBL1187421
- DTXSID90603049
- 5852-79-9
-
- MDL: MFCD18415955
- Inchi: 1S/C10H6N2O/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H
- InChI Key: UIYLRFFZJAAGMT-UHFFFAOYSA-N
- SMILES: OC1=CC=C(C#N)C2=CC=CN=C21
Computed Properties
- Exact Mass: 170.04808
- Monoisotopic Mass: 170.048012819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 56.9Ų
Experimental Properties
- PSA: 56.91
8-hydroxy-5-Quinolinecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189000407-1g |
5-Cyano-8-hydroxyquinoline |
5852-79-9 | 98% | 1g |
$1142.21 | 2023-09-01 | |
| Alichem | A189000407-5g |
5-Cyano-8-hydroxyquinoline |
5852-79-9 | 98% | 5g |
$3140.20 | 2023-09-01 | |
| Alichem | A189000407-10g |
5-Cyano-8-hydroxyquinoline |
5852-79-9 | 98% | 10g |
$3590.94 | 2023-09-01 |
8-hydroxy-5-Quinolinecarbonitrile Related Literature
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 8-hydroxy-5-Quinolinecarbonitrile
8-Hydroxy-5-Quinolinecarbonitrile: A Comprehensive Overview
8-Hydroxy-5-Quinolinecarbonitrile, also known by its CAS number CAS NO 5852-79-9, is a unique compound that belongs to the family of quinoline derivatives. This substance has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic chemistry. Its structure, featuring both hydroxyl and cyano groups attached to the quinoline ring, makes it a versatile compound with diverse reactivity and biological activities.
The quinoline skeleton itself is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring. This structural motif is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in medicinal chemistry. The presence of the hydroxyl group at position 8 and the cyano group at position 5 introduces functional diversity, enabling 8-hydroxy-5-quinolinecarbonitrile to engage in a wide range of interactions with biological systems.
In recent studies, researchers have explored the potential of quinoline carbonitriles as antimicrobial agents. The cyano group is particularly significant in this context, as it can enhance the compound's ability to disrupt bacterial cell walls or interfere with essential metabolic pathways. Additionally, the hydroxyl group at position 8 may contribute to hydrogen bonding and other non-covalent interactions, which are critical for binding to target molecules.
One of the most promising applications of CAS NO 5852-79-9 lies in its potential as a bioisostere in drug discovery. Bioisosterism involves replacing a functional group in a molecule with another group that has similar biological properties but differs in structure. The cyano group, being electron-withdrawing, can modulate the pharmacokinetics and bioavailability of the compound, making it a valuable tool for optimizing drug candidates.
Recent advancements in synthetic chemistry have also facilitated the scalable synthesis of 8-hydroxy-5-quinolinecarbonitrile. Various methods, including nucleophilic aromatic substitution and coupling reactions, have been employed to achieve high yields of this compound. These synthetic strategies not only highlight the feasibility of producing CAS NO 5852-79-9 on a large scale but also underscore its potential for industrial applications.
Another area of interest is the exploration of quinolinecarbonitrile derivatives as antiparasitic agents. Parasitic infections remain a significant global health burden, and there is an urgent need for new and effective treatment options. The hydroxyl group in 8-hydroxy-5-quinolinecarbonitrile may play a crucial role in enhancing the compound's ability to disrupt parasitic membrane integrity or inhibit essential enzyme functions.
Moreover, CAS NO 5852-79-9 has shown promising results in preliminary cancer research. Cancer cells often exhibit dysregulated signaling pathways and impaired DNA repair mechanisms, which can be exploited by targeted therapies. The unique combination of functional groups in 8-hydroxy-5-quinolinecarbonitrile may enable it to modulate these pathways, potentially leading to the development of novel anticancer agents.
In terms of safety and environmental considerations, CAS NO 5852-79-9 has undergone initial toxicity evaluations. While it is not classified as a hazardous material under current regulations, proper handling and disposal protocols should be followed to minimize any potential risks. Its biodegradability and low toxicity profile make it an attractive candidate for eco-friendly applications.
Looking ahead, the future of 8-hydroxy-5-quinolinecarbonitrile is bright, with ongoing research aiming to unlock its full potential. Advances in computational chemistry and machine learning are expected to accelerate drug discovery by identifying new targets and optimizing compound structure for enhanced efficacy and selectivity.
In conclusion, CAS NO 5852-79-9, or 8-hydroxy-5-quinolinecarbonitrile, stands as a testament to the versatility of quinoline derivatives in modern chemistry and pharmacology. Its unique functional groups, combined with recent advancements in synthesis and biological research, position it as a valuable tool in the development of novel therapeutic agents.
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